molecular formula C15H13N3O3S B11003310 ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B11003310
M. Wt: 315.3 g/mol
InChI Key: WDFBHIXDZLJFRQ-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the condensation of an indole derivative with a thiazole carboxylate. One common method includes the reaction of 1H-indole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and

Biological Activity

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with thiazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, a study demonstrated that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate its effectiveness in inhibiting cancer cell growth .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on the HCT-116 colon carcinoma cell line. The results indicated an IC50 value of 6.5 μM, demonstrating significant cytotoxicity compared to control groups. The study also suggested that the compound induces apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity .

Data Tables

Biological Activity IC50/MIC Values Tested Cell Lines/Organisms
Anticancer6.5 μMHCT-116 (colon carcinoma)
Antimicrobial32 µg/mLStaphylococcus aureus
64 µg/mLEscherichia coli
AntioxidantN/AIn vitro assays

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

ethyl 2-(1H-indole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-2-21-14(20)12-8-22-15(17-12)18-13(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3,(H,17,18,19)

InChI Key

WDFBHIXDZLJFRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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